molecular formula C21H20N4O2S2 B3200810 N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 1019095-75-0

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B3200810
CAS No.: 1019095-75-0
M. Wt: 424.5 g/mol
InChI Key: DRCGDKRVMLDBIA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 4-(4-ethoxyphenyl)thiazole moiety at position 1 and a 3-methyl group. The acetamide side chain is further substituted with a thiophen-2-yl group, contributing to its unique electronic and steric properties. Its synthesis typically involves multi-step reactions, including cyclocondensation, amidation, and functional group modifications, as observed in analogous compounds .

Properties

IUPAC Name

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-3-27-16-8-6-15(7-9-16)18-13-29-21(22-18)25-19(11-14(2)24-25)23-20(26)12-17-5-4-10-28-17/h4-11,13H,3,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCGDKRVMLDBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, emphasizing its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including thiazole, pyrazole, and thiophene moieties. Its molecular formula is C24H24N4O3SC_{24}H_{24}N_{4}O_{3}S with a molecular weight of approximately 448.5 g/mol . The presence of these heterocycles is associated with various biological activities, making it a candidate for further research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiazole and pyrazole rings through cyclization reactions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research has demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. A study evaluated several pyrazolyl-thiazole derivatives against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans. The results indicated notable inhibition zones and low minimum inhibitory concentrations (MIC), suggesting strong antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedInhibition Zone (mm)MIC (µg/mL)
Compound AE. coli2015
Compound BS. aureus2510
Compound CC. albicans308

Antioxidant Activity

The antioxidant properties of the compound were assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the synthesized derivatives exhibited significant antioxidant activity, which is crucial in combating oxidative stress-related diseases .

Table 2: Antioxidant Activity Assay Results

Compound NameDPPH Scavenging Activity (%)
Compound A75
Compound B82
Compound C90

Anti-inflammatory and Analgesic Effects

Studies have also explored the anti-inflammatory and analgesic effects of similar compounds. In animal models, compounds with similar structures demonstrated significant analgesic effects in both hot plate tests and acetic acid-induced writhing tests, indicating their potential as therapeutic agents for pain management .

Computational Studies

Computational studies, including molecular docking simulations, have been performed to understand the binding interactions of these compounds with biological targets. These studies support experimental findings by elucidating the electronic properties and potential mechanisms of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of acetamide-linked heterocycles. Below is a detailed comparison with analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Physicochemical Properties Reported Biological Activity
Target Compound Pyrazole-thiazole-acetamide 4-Ethoxyphenyl, thiophen-2-yl, 3-methyl High polarity (due to ethoxy and thiophene), m.p. ~200–220°C (estimated) Not explicitly reported; inferred kinase/GPCR modulation
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzodiazole-triazole-thiazole 4-Bromophenyl, benzodiazole m.p. 165–167°C, IR: 1680 cm⁻¹ (C=O) α-Glucosidase inhibition (IC₅₀ = 12 µM)
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Pyrazole-thiazole-acetamide Phenyl, methyl, acetamide m.p. 245–247°C, ¹H NMR: δ 2.1 (s, 3H, CH₃) Anticancer activity (IC₅₀ = 8 µM vs. MCF-7)
N-[4-(4-acetamidophenyl)thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-pyrrolidine-3-carboxamide Thiazole-pyrrolidine-benzodioxin Benzodioxin, pyrrolidinone LogP = 2.8 (predicted) Not reported; structural similarity to kinase inhibitors

Key Findings :

Substituent Effects on Bioactivity: The 4-bromophenyl group in 9c enhances α-glucosidase inhibition compared to non-halogenated analogs, likely due to increased electron-withdrawing effects and hydrophobic interactions . The thiophen-2-yl group in the target compound may improve membrane permeability compared to 41 (phenyl-substituted), as thiophene derivatives often exhibit favorable pharmacokinetic profiles .

Spectral and Thermal Properties :

  • The target compound’s melting point is predicted to be higher than 9c (165–167°C) due to stronger intermolecular interactions from the ethoxy and thiophene groups.
  • IR spectra of analogs show consistent C=O stretching (~1680 cm⁻¹), confirming acetamide functionality .

Synthetic Pathways :

  • The target compound likely shares synthetic steps with 9c and 41 , such as Cu-catalyzed azide-alkyne cycloaddition (for triazole formation) and Suzuki-Miyaura coupling (for aryl-thiazole linkages) .

Q & A

Q. What are the established synthetic routes for N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with condensation of substituted thiazoles and pyrazoles. For example:

  • Step 1 : Reacting 4-ethoxyphenylthiazole precursors with 3-methylpyrazole derivatives under reflux conditions in ethanol or DMF, catalyzed by bases like NaH .
  • Step 2 : Introducing the thiophen-2-ylacetamide moiety via nucleophilic substitution or coupling reactions, monitored by TLC for progress . Key intermediates include thiazol-2-amine derivatives and pyrazole-thiazole hybrids, which are purified via recrystallization or column chromatography .

Q. How is the structural integrity of the compound validated post-synthesis?

Methodologies include:

  • Spectroscopic techniques : ¹H/¹³C NMR to confirm aromatic proton environments and acetamide carbonyl signals (~165-170 ppm) .
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks matching the formula (e.g., C₂₀H₁₈N₄O₂S₂).
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Analogous thiazole-pyrazole-thiophene hybrids exhibit:

  • Antimicrobial activity : MIC values ≤25 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Anticancer potential : IC₅₀ <10 µM in breast cancer cell lines (MCF-7) via apoptosis induction . These activities are attributed to electron-rich aromatic systems and hydrogen-bonding acetamide groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the target compound?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity of thiazole intermediates but may require strict temperature control (60-80°C) to avoid side products .
  • Catalyst optimization : Using K₂CO₃ instead of NaH reduces decomposition risks in moisture-sensitive steps .
  • Purification : Gradient elution in column chromatography (hexane:EtOAc 3:1 to 1:1) resolves co-eluting impurities .

Q. How can structural modifications enhance the compound's bioactivity, and what SAR trends are observed?

Structure-activity relationship (SAR) studies suggest:

  • Thiophene substitution : 2-Thienyl groups improve lipophilicity and membrane permeability vs. phenyl analogs .
  • Ethoxy vs. methyl groups : 4-Ethoxyphenyl on the thiazole ring increases antimicrobial potency by 30% compared to 4-methyl derivatives .
  • Pyrazole methylation : The 3-methyl group on pyrazole reduces metabolic degradation in hepatic microsomal assays .

Q. What computational strategies are effective in predicting target interactions and mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes like dihydrofolate reductase (DHFR) or EGFR kinase. For example, thiophene-acetamide moieties form hydrogen bonds with DHFR’s active site (ΔG ≈ -9.2 kcal/mol) .
  • MD simulations : 100-ns trajectories assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay incubation time: 48h vs. 72h) .
  • Compound purity : Validate via HPLC (>95% purity) to exclude inactive byproducts .
  • Cell line specificity : Test across multiple lines (e.g., HeLa, A549) to confirm target selectivity .

Q. What in silico tools are recommended for ADMET profiling of this compound?

Use SwissADME or ADMETLab 2.0 to predict:

  • Absorption : High Caco-2 permeability (LogP ≈ 3.5) but moderate solubility (LogS ≈ -4.2) .
  • Toxicity : Ames test predictions for mutagenicity; hepatotoxicity risk via ProTox-II .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

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